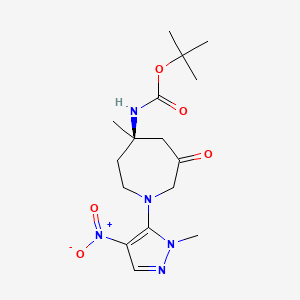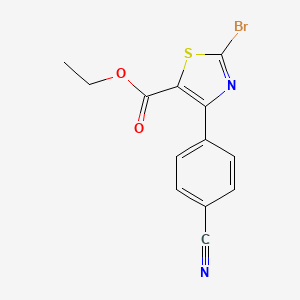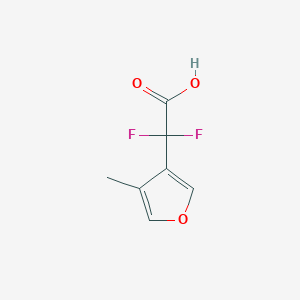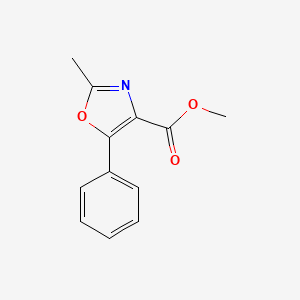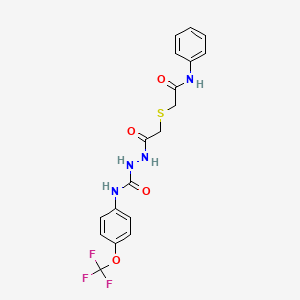
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylamino group, a trifluoromethoxyphenyl group, and a hydrazinecarboxamide moiety, making it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the reaction of 2-oxo-2-(phenylamino)ethyl chloride with thioglycolic acid to form the thioester intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)phenylhydrazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets involved are still under investigation, but its unique structure suggests it could interact with multiple biological molecules.
相似化合物的比较
Similar Compounds
- 2-((2-Oxo-2-(phenylamino)ethyl)thio)acetic acid
- 2-((2-Oxo-2-(3-pyridylamino)ethyl)thio)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide stands out due to the presence of the trifluoromethoxyphenyl group, which can enhance its chemical stability and biological activity. This unique feature may make it more effective in certain applications, such as drug development or material science.
属性
分子式 |
C18H17F3N4O4S |
|---|---|
分子量 |
442.4 g/mol |
IUPAC 名称 |
2-[2-oxo-2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinyl]ethyl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C18H17F3N4O4S/c19-18(20,21)29-14-8-6-13(7-9-14)23-17(28)25-24-16(27)11-30-10-15(26)22-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,26)(H,24,27)(H2,23,25,28) |
InChI 键 |
MDITYADYWPJPGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)

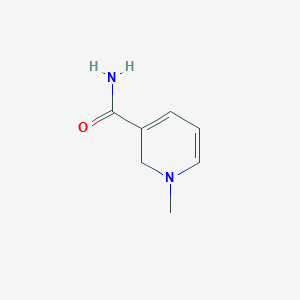
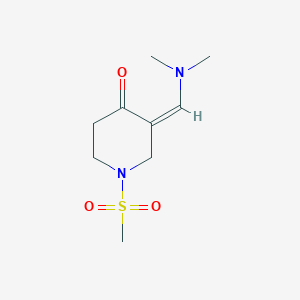

![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)

